
Pyrimidine-5-carboxylic acid
Overview
Description
Pyrimidine-5-carboxylic acid is an aromatic heterocyclic organic compound with the molecular formula C5H4N2O2. It is a derivative of pyrimidine, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is known for its significant role in various biological and chemical processes, making it a compound of interest in scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrimidine-5-carboxylic acid can be achieved through several methods. One common approach involves the reaction of amidines with carbonyl compounds such as esters, aldehydes, or ketones. This reaction is often facilitated by catalysts like copper or zinc chloride and may involve oxidative dehydrogenation and annulation steps . Another method includes the use of sodium salts of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts to produce pyrimidine-5-carboxylic esters, which can then be hydrolyzed to yield the acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Nitrile to Carboxylic Acid Conversion
Pyrimidine-5-carboxylic acid derivatives are often synthesized via hydrolysis of the corresponding nitriles. For example:
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Reaction : 4-(3'-Trifluoromethyl anilino)-5-cyano pyrimidine is heated with 75% sulfuric acid at 100°C for 8 hours, yielding 4-(3'-trifluoromethyl anilino)this compound.
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Conditions : Acidic hydrolysis (H₂SO₄, 100°C).
Ester Hydrolysis
Ester derivatives of this compound undergo basic hydrolysis to regenerate the free acid:
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Reaction : Methyl pyrimidine-5-carboxylate treated with KOH in methanol at room temperature for 8 hours.
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Conditions : Basic hydrolysis (KOH, methanol, RT).
Table 1: Hydrolysis Reactions
Substrate | Reagent/Conditions | Product | Yield | Source |
---|---|---|---|---|
5-cyano pyrimidine | 75% H₂SO₄, 100°C, 8h | This compound | 81% | |
Methyl pyrimidine-5-carboxylate | KOH, MeOH, RT, 8h | This compound | ~100% |
Amide Bond Formation
The carboxylic acid group readily forms amides via coupling reactions.
TBTU-Mediated Coupling
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Reaction : this compound reacts with ethyl 1-amino-cyclopropanecarboxylate hydrochloride using TBTU and triethylamine in THF.
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Conditions : TBTU, TEA, THF, RT, overnight.
Table 2: Amide Synthesis
Amine Component | Coupling Reagent | Solvent | Yield | Source |
---|---|---|---|---|
Ethyl 1-amino-cyclopropanecarboxylate | TBTU/TEA | THF | 95% |
Substitution Reactions
The pyrimidine ring undergoes electrophilic and nucleophilic substitutions, often modifying the 4-position.
Chlorine Replacement
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Reaction : 1-Dimethylamino-3-chloro-4-cyano-2-azapentadiene reacts with ammonia to form 4-amino-5-cyano pyrimidine, followed by nitrile hydrolysis .
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Conditions : NH₃, heating.
Ring-Closure with Amidines
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Reaction : Amidines react with triazine derivatives to form pyrimidine rings.
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Conditions : Room temperature, acetonitrile.
Table 3: Substitution Reactions
Starting Material | Reagent | Product | Yield | Source |
---|---|---|---|---|
Chloro-azapentadiene | NH₃ | 4-Amino-5-cyano pyrimidine | 81% | |
1,2,3-Triazine-5-carboxylate | Amidines | This compound | >90% |
Multicomponent Syntheses
This compound derivatives are synthesized via one-pot reactions.
Oxidative Annulation
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Reaction : Amidines, ketones, and ammonium acetate undergo oxidative [3+2+1] annulation.
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Catalyst : MgI₂.
Cyclocondensation
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Reaction : β-Keto esters and amidines form 4-pyrimidinols under ultrasound irradiation.
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Conditions : Ultrasound, 50°C.
Table 4: Multicomponent Reactions
Components | Catalyst/Conditions | Product | Yield | Source |
---|---|---|---|---|
Amidines, ketones, NH₄OAc | MgI₂, 80°C | Pyrimidine-5-carboxylates | 85% | |
β-Keto esters, amidines | Ultrasound, 50°C | 4-Pyrimidinols | 90% |
Decarboxylation
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Reaction : this compound loses CO₂ under high-temperature conditions.
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Conditions : Heating >200°C.
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Application : Generates pyrimidine derivatives for further functionalization .
Oxidation/Reduction
Scientific Research Applications
Pharmaceutical Development
Pyrimidine-5-carboxylic acid serves as a crucial building block in the synthesis of various pharmaceutical agents. Its derivatives are particularly noted for their roles in developing antiviral and anticancer drugs. For instance, compounds derived from this compound have shown promising results in targeting specific enzymes involved in disease pathways.
Case Study: Antiviral Properties
Research indicates that derivatives of this compound exhibit antiviral activity against several viruses by inhibiting viral replication mechanisms. A study demonstrated that certain analogs effectively inhibited the replication of viruses such as HIV and HCV, showcasing their potential as therapeutic agents .
Agricultural Chemicals
In agriculture, this compound is utilized in formulating herbicides and fungicides. Its effectiveness in enhancing crop protection and yield improvement is critical for sustainable agricultural practices.
Case Study: Herbicidal Activity
A series of experiments evaluated the herbicidal properties of this compound derivatives against common weeds. The results indicated that these compounds significantly inhibited weed growth while being less harmful to crops, thus supporting integrated pest management strategies .
Biochemical Research
This compound plays a vital role in biochemical research, particularly in studying nucleic acids and enzyme interactions. It aids researchers in understanding genetic mechanisms and developing biotechnological applications.
Case Study: Enzyme Interaction Studies
Research focusing on enzyme interactions has shown that this compound can stabilize certain enzyme structures, enhancing their activity. This property is particularly useful in designing enzyme inhibitors for therapeutic purposes .
Material Science
In material science, this compound is employed in producing specialty polymers and resins. These materials exhibit enhanced properties such as thermal stability and chemical resistance.
Data Table: Properties of this compound-Based Polymers
Property | Value |
---|---|
Thermal Stability | High |
Chemical Resistance | Excellent |
Applications | Coatings, Adhesives |
This table summarizes the advantageous properties of polymers derived from this compound, highlighting their industrial relevance.
Analytical Chemistry
This compound is also used as a reagent in various analytical methods. It facilitates the detection and quantification of other compounds, which is essential for quality control across multiple industries.
Case Study: Reagent Applications
In analytical chemistry, this compound has been utilized to develop methods for detecting contaminants in pharmaceutical products. Its ability to form stable complexes with metal ions enhances the sensitivity and accuracy of detection methods .
Mechanism of Action
The mechanism of action of pyrimidine-5-carboxylic acid and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For example, some derivatives inhibit the activity of enzymes like xanthine oxidase, which plays a role in purine metabolism . The compound can also modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Pyrimidine-5-carboxylic acid can be compared with other pyrimidine derivatives such as:
- Pyrimidine-2-carboxylic acid
- Pyrimidine-4-carboxylic acid
- 2,4-Diaminopyrimidine
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its position-specific functionalization allows for targeted interactions with biological molecules, making it a valuable compound in drug design and development .
Biological Activity
Pyrimidine-5-carboxylic acid, a derivative of pyrimidine, has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to elucidate the compound's biological effects, particularly focusing on its anti-inflammatory, anticancer, and metabolic regulatory properties.
Overview of this compound
This compound is characterized by its pyrimidine ring structure with a carboxylic acid functional group at the 5-position. This structural feature is crucial for its biological activity, influencing interactions with various biological targets.
1. Anti-Inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including this compound. The compound exhibits inhibitory effects on key inflammatory mediators such as cyclooxygenase (COX) enzymes.
- COX Inhibition : this compound and its derivatives have been shown to inhibit COX-1 and COX-2 enzymes, which play a significant role in the inflammatory process. For instance, compounds derived from pyrimidines demonstrated IC50 values comparable to standard anti-inflammatory drugs like celecoxib .
Case Study
In a study evaluating several pyrimidine derivatives for their anti-inflammatory effects using carrageenan-induced paw edema models, compounds exhibited significant reductions in edema comparable to indomethacin (ED50 values ranging from 8.23 to 11.60 μM) . This suggests that this compound derivatives could serve as effective anti-inflammatory agents.
2. Anticancer Activity
This compound has also been explored for its anticancer properties, particularly as a potential lead compound in the development of cancer therapeutics.
- Cell Cycle Regulation : Studies indicate that pyrimidine derivatives can induce cell cycle arrest in cancer cells. For example, a derivative known as 4,6-bisbenzylthio-2-methylthiothis compound was identified as a partial agonist for peroxisome proliferator-activated receptor gamma (PPARγ), influencing adipocyte differentiation and exhibiting antidiabetic properties alongside anticancer effects .
Research Findings
A series of pyrimidine derivatives were synthesized and tested against various cancer cell lines (e.g., MCF-7, HCT116). One notable compound showed IC50 values ranging from 1.57 to 11.9 μM against these cell lines, indicating potent cytotoxicity . Additionally, some derivatives demonstrated selectivity for cancer cells over normal cells, highlighting their therapeutic potential.
3. Metabolic Effects
This compound has been implicated in metabolic regulation, particularly concerning glucose metabolism.
Research Insights
In vivo studies have shown that certain pyrimidine derivatives can enhance insulin sensitivity and exhibit antidiabetic effects comparable to established medications like rosiglitazone. For instance, one study reported that a specific derivative displayed comparable efficacy in db/db mice models while being less potent than rosiglitazone .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. How can researchers design experiments to synthesize pyrimidine-5-carboxylic acid metal complexes while controlling solvent coordination?
Metal complexes of this compound often include solvent molecules (e.g., water) in their coordination spheres. Thermal analysis (TG–DSC and TG–FTIR) under nitrogen or air atmospheres reveals that pyrimidine-5-carboxylate complexes typically retain more solvent molecules than pyrimidine-2-carboxylate analogs. To minimize solvent interference, researchers should optimize reaction conditions (e.g., anhydrous solvents, controlled humidity) and characterize intermediates via X-ray diffraction to confirm solvent coordination .
Q. What spectroscopic methods are most effective for distinguishing this compound from its isomers?
Infrared (IR) and Raman spectroscopy are critical. Key differences include:
- The carboxyl group vibration band in this compound appears at 1704–1714 cm⁻¹ (IR ATR), shifted lower than pyrimidine-2-carboxylic acid (1719–1721 cm⁻¹ ) due to electronic effects from nitrogen proximity .
- Bands associated with aromatic ring vibrations (e.g., at 1576–1593 cm⁻¹ ) and specific missing/emerging peaks (e.g., band 15 in this compound spectra) further differentiate isomers .
Q. How does the carboxyl group position influence the thermal stability of pyrimidinecarboxylate complexes?
Pyrimidine-5-carboxylate complexes generally exhibit lower thermal stability than pyrimidine-2-carboxylates. For example, copper complexes with this compound degrade at lower temperatures, forming metal oxides as final products. Stability is assessed via TG–DSC by comparing decomposition onset temperatures and residue composition .
Advanced Research Questions
Q. How can conflicting spectroscopic data on this compound coordination modes be resolved?
Contradictions arise from solvent effects and metal-dependent electronic perturbations. For instance:
- Sodium salts show band disappearance (e.g., bands 4, 5, 7) and shifts (e.g., band 13 to lower wavenumbers), indicating destabilization of the pyrimidine electron system .
- Manganese or copper complexes exhibit increased aromaticity (e.g., band 15 emergence) due to stronger metal-ligand interactions. Researchers should combine IR/Raman with DFT calculations (e.g., B3LYP/6-311++G(d,p)) to model vibrational modes and validate assignments .
Q. What computational approaches are used to predict the antioxidant activity of this compound metal complexes?
Theoretical methods like SOD (superoxide dismutase) activity calculations compare redox potentials of metal centers. For example, copper-pyrimidine-5-carboxylate complexes show higher predicted antioxidant activity than pyrimidine-2-carboxylate analogs due to optimized electron transfer pathways. These models require validation via experimental assays (e.g., DPPH radical scavenging) .
Q. How do thermal degradation pathways of pyrimidine-5-carboxylate complexes vary between inert and oxidative atmospheres?
In nitrogen, degradation involves sequential solvent loss and ligand decomposition, while in air, oxidative cleavage dominates. TG–FTIR coupled with mass spectrometry can track gaseous byproducts (e.g., CO₂, H₂O) and confirm intermediate phases. For example, manganese complexes degrade to MnO in air but form mixed oxides in nitrogen .
Q. What strategies optimize the synthesis of this compound derivatives for pharmaceutical applications?
Parallel solution-phase synthesis (e.g., amidation of 6-(5-oxo-1-phenylpyrrolidin-3-yl)this compound) enables rapid library generation. Key steps include ester hydrolysis (e.g., NaOH/EtOH) and coupling reagents (e.g., EDCI/HOBt) to improve yield. Purity is verified via LCMS (e.g., m/z 338 [M+H]⁺ for trifluoromethyl derivatives) .
Q. Methodological Guidelines
- Data Contradiction Analysis : Cross-validate spectroscopic results with X-ray crystallography and computational modeling to resolve coordination ambiguities .
- Thermal Stability Screening : Use TG–DSC in both air and nitrogen to map decomposition kinetics and identify stable intermediates .
- Biological Activity Prediction : Combine DFT-derived electronic parameters (e.g., HOMO-LUMO gaps) with in vitro assays to prioritize candidates .
Properties
IUPAC Name |
pyrimidine-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O2/c8-5(9)4-1-6-3-7-2-4/h1-3H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIVUJUOJERNGQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90196663 | |
Record name | Pyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90196663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4595-61-3 | |
Record name | 5-Pyrimidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4595-61-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrimidine-5-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004595613 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90196663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyrimidine-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.723 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 5-Pyrimidinecarboxylic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9AW3LRY8R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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